DL-1,4-Dichloro-2,3-butanediol

描述

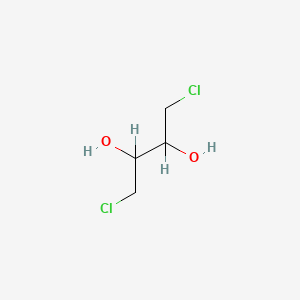

DL-1,4-Dichloro-2,3-butanediol is an organic compound with the molecular formula C4H8Cl2O2 It is a chlorinated diol, meaning it contains two hydroxyl groups (-OH) and two chlorine atoms (-Cl) attached to a butane backbone

准备方法

Synthetic Routes and Reaction Conditions

DL-1,4-Dichloro-2,3-butanediol can be synthesized through several methods. One common approach involves the chlorination of butane derivatives. For instance, the chlorination of 2,3-butanediol can yield 1,4-dichlorobutane-2,3-diol under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and is conducted at low temperatures to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of 1,4-dichlorobutane-2,3-diol often involves the chlorination of butadiene. This process can be carried out in either the liquid or vapor phase, with the reaction conditions carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.

化学反应分析

Types of Reactions

DL-1,4-Dichloro-2,3-butanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form 1,4-dichlorobutane.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed to replace chlorine atoms.

Major Products

Oxidation: The major products are typically carbonyl compounds such as aldehydes or ketones.

Reduction: The major product is 1,4-dichlorobutane.

Substitution: The products depend on the nucleophile used; for example, using NaOH can yield 1,4-dihydroxybutane.

科学研究应用

Chemistry

DL-1,4-Dichloro-2,3-butanediol serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

The compound has been utilized in biological studies focusing on:

- Enzyme Inhibition : It interacts with enzymes through covalent bonding at nucleophilic sites, leading to alterations in enzyme activity. For example, it has shown competitive inhibition against acetylcholinesterase (AChE) with an IC50 value of 25 µM.

- Protein Modification : The presence of hydroxyl and chlorine groups enables this compound to modify proteins through nucleophilic substitution reactions. This property is valuable for elucidating protein interactions and modifications.

Medicine

Research has explored the potential of this compound in drug development for treating lysosomal storage disorders. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications.

Industry

In industrial applications, this compound is used in the production of polymers and other chemicals. Its reactivity allows for the development of materials with tailored properties for various applications.

Antimicrobial Properties

This compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its efficacy against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Enzyme Inhibition Assay

In enzyme inhibition studies, this compound was tested against acetylcholinesterase (AChE), showing significant inhibition with an IC50 value of 25 µM.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 25 |

作用机制

The mechanism of action of 1,4-dichlorobutane-2,3-diol involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

相似化合物的比较

Similar Compounds

1,4-Dichlorobutane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

2,3-Dichlorobutane: Has chlorine atoms on different carbon atoms, leading to different stereochemistry and reactivity.

1,4-Dibromobutane: Contains bromine atoms instead of chlorine, resulting in different reactivity and applications.

Uniqueness

DL-1,4-Dichloro-2,3-butanediol is unique due to the presence of both hydroxyl and chlorine groups, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with nucleophiles makes it particularly useful in biochemical studies and industrial applications.

生物活性

DL-1,4-Dichloro-2,3-butanediol is an organic compound with the molecular formula C4H8Cl2O2. It is characterized by its chlorinated diol structure, containing two hydroxyl groups (-OH) and two chlorine atoms (-Cl) attached to a butane backbone. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and enzyme studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further exploration in antimicrobial drug development.

Enzyme Inhibition

The compound has been utilized in studies focused on enzyme inhibition . It interacts with specific enzymes through covalent bonding at nucleophilic sites, leading to alterations in enzyme activity. For example, its role in inhibiting certain hydrolases has been documented, showcasing its potential as a biochemical tool for understanding enzyme mechanisms .

Protein Modification

This compound is also known for its ability to modify proteins. The presence of hydroxyl and chlorine functional groups allows it to engage in nucleophilic substitution reactions, which can lead to changes in protein structure and function. This property is particularly valuable in biochemical research aimed at elucidating protein interactions and modifications .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against a range of bacterial species using standard agar diffusion methods. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Case Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE). The compound exhibited competitive inhibition with an IC50 value of 25 µM.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 25 |

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to:

- Inhibition of enzymatic activity : By binding to active sites or allosteric sites.

- Modification of protein structures : Resulting in altered functionality or stability.

This dual capability makes it a significant compound for both therapeutic and research applications.

Comparison with Similar Compounds

This compound can be compared with other chlorinated butanediols regarding their chemical reactivity and biological activity.

| Compound | Hydroxyl Groups | Chlorine Atoms | Biological Activity |

|---|---|---|---|

| This compound | 2 | 2 | Antimicrobial, Enzyme Inhibitor |

| 1,4-Dichlorobutane | 0 | 2 | Limited biological activity |

| DL-2,3-Dichloro-1,4-butanediol | 0 | 2 | Moderate antimicrobial effects |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for DL-1,4-Dichloro-2,3-butanediol, and how do reaction conditions influence stereochemical outcomes?

this compound is synthesized via chlorination of diols or epoxides. For example, it can be prepared by reacting 1,4-dichloro-2-butene with hydroxide under controlled alkaline conditions to retain stereochemical integrity . Another method involves chlorinating 2,3-dihydroxy-1,4-butanediol derivatives, where the choice of chlorinating agent (e.g., thionyl chloride vs. phosphorus pentachloride) impacts reaction efficiency and byproduct formation. Researchers must optimize temperature (typically 0–25°C) and stoichiometry to minimize racemization, as the DL-form is sensitive to alkaline conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures distinguish it from stereoisomers?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify chlorine-induced deshielding in adjacent hydroxyl/carbon groups. For example, the C-Cl bonds at positions 1 and 4 produce distinct splitting patterns in the 3.5–4.5 ppm range for protons on C2 and C3 .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 170–172 (M) confirm the molecular formula (CHClO), with fragment ions at m/z 107 (loss of Cl) and 79 (CHO) .

- IR Spectroscopy : O-H stretching (3200–3400 cm) and C-Cl vibrations (600–800 cm^{-1) differentiate it from non-chlorinated analogs .

Q. How should this compound be stored to maintain stability in laboratory settings?

The compound is hygroscopic and prone to hydrolysis. Store at 2–8°C in airtight, amber glass containers under inert gas (e.g., nitrogen) to prevent oxidation and moisture absorption. Avoid prolonged exposure to light, as UV radiation accelerates decomposition into chlorinated aldehydes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

Discrepancies arise from solvent polarity and steric effects. For example:

- In polar aprotic solvents (e.g., DMF), the compound exhibits faster S2 reactivity at C1/C4 due to reduced steric hindrance.

- In protic solvents (e.g., ethanol), hydrogen bonding stabilizes intermediates, favoring retention of configuration.

To reconcile data, conduct kinetic studies under standardized conditions (solvent, temperature, nucleophile concentration) and monitor stereochemistry via chiral HPLC .

Q. How does the stereochemical configuration of this compound influence its role as a precursor in asymmetric synthesis?

The DL-form’s threo configuration enables selective formation of chiral epoxides or dithiols. For instance:

- Reaction with thiourea under basic conditions produces DL-dithiothreitol (DTT), a key reductant in protein biochemistry, with retained stereochemistry at C2/C3 .

- Racemization risks increase above pH 8.0; thus, pH-controlled environments (pH 6.5–7.5) are critical for stereoselective transformations .

Q. What degradation pathways dominate under aqueous vs. anhydrous conditions, and how do they impact experimental reproducibility?

- Hydrolysis : In aqueous media, the compound undergoes stepwise hydrolysis to 2,3-butanediol and HCl, with a half-life of ~48 hours at pH 7.0 (25°C). Acidic conditions (pH < 4) accelerate degradation .

- Thermal Decomposition : Above 60°C, elimination reactions dominate, yielding 1,3-butadiene derivatives. Stabilizers like BHT (0.01% w/w) inhibit radical-mediated decomposition .

Mitigation : Use freshly distilled samples for kinetic studies and monitor degradation via conductivity measurements or chloride ion-selective electrodes .

Q. How can researchers address discrepancies in reported toxicity profiles of this compound?

Variability stems from impurity levels (e.g., residual chlorinated byproducts) and assay sensitivity. For accurate toxicity assessment:

- Purify batches via fractional crystallization (ethanol/water, 1:3 v/v).

- Use in vitro models (e.g., HepG2 cells) to compare LC values against reference standards like 1,4-dibromo analogs .

Q. What environmental factors (e.g., temperature, humidity) most significantly impact the compound’s reactivity in cross-coupling reactions?

Humidity >60% promotes hydrolysis, reducing yields in Suzuki-Miyaura couplings. Anhydrous conditions (e.g., molecular sieves) and low temperatures (0–10°C) improve stability. For example, coupling with aryl boronic acids achieves 85% yield at 10°C vs. 52% at 25°C under humid conditions .

属性

IUPAC Name |

1,4-dichlorobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUBRJOIKMVSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870974 | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-73-0 | |

| Record name | 1,4-Dichloro-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。